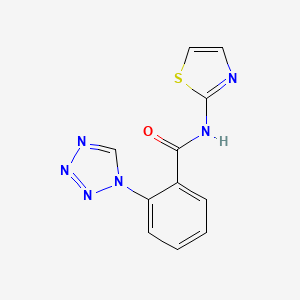
N-(3-ethoxypropyl)-4-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxypropyl)-4-iodobenzamide, also known as EIBZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. EIBZ is a small molecule that has been synthesized using various methods, and its mechanism of action has been extensively studied.
科学的研究の応用
N-(3-ethoxypropyl)-4-iodobenzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to have promising anticancer properties, and it has been used as a lead compound for developing new cancer drugs. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anticonvulsant properties and has been used in epilepsy research.
作用機序
N-(3-ethoxypropyl)-4-iodobenzamide exerts its biological effects by binding to the sigma-1 receptor, a transmembrane protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. The binding of this compound to the sigma-1 receptor results in the modulation of various signaling pathways, including the ERK/MAPK pathway, the PI3K/Akt pathway, and the NF-κB pathway. This compound has also been shown to modulate calcium homeostasis and to inhibit voltage-gated sodium channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anticonvulsant properties and to reduce seizure activity in animal models of epilepsy.
実験室実験の利点と制限
N-(3-ethoxypropyl)-4-iodobenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and its instability under certain conditions.
将来の方向性
There are several future directions for N-(3-ethoxypropyl)-4-iodobenzamide research. In cancer research, this compound can be used as a lead compound for developing new cancer drugs with higher potency and selectivity. In neurodegenerative disease research, this compound can be used to develop new drugs that target the sigma-1 receptor and improve cognitive function in patients with Alzheimer's and Parkinson's disease. Additionally, this compound can be used to study the role of the sigma-1 receptor in various cellular processes and to develop new therapies for diseases that involve the dysregulation of these processes.
合成法
N-(3-ethoxypropyl)-4-iodobenzamide can be synthesized using different methods, including the Suzuki-Miyaura reaction, Buchwald-Hartwig amination, and Sonogashira coupling. The most commonly used method for synthesizing this compound involves the Suzuki-Miyaura reaction, which involves the coupling of 4-iodobenzamide with 3-ethoxypropylboronic acid in the presence of a palladium catalyst. This method is preferred due to its high yield and simplicity.
特性
IUPAC Name |
N-(3-ethoxypropyl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-2-16-9-3-8-14-12(15)10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBMXEKPMBNOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941664.png)

![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4941677.png)

![11-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4941696.png)
![(3R*,4R*)-1-[(2-methyl-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4941697.png)
![N-(4-butoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4941708.png)
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4941720.png)
![3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)

![2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)

![1-(4-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941763.png)
![2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B4941766.png)
